Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate
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Overview
Description
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of 4,8-decadienoic acid and is characterized by the presence of a cyano group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate typically involves the reaction of 2-cyano-3,4,5,6,7,8-hexahydro-1H-azepine with ethyl 2-bromo-5,9-dimethyldeca-4,8-dienoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used to study the effects of cyano and ester groups on biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,9-dimethyldeca-4,8-dienoate: Similar structure but lacks the cyano group.
2-Cyano-5,9-dimethyldeca-4,8-dienoic acid: Similar structure but has a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate is unique due to the presence of both a cyano group and an ethyl ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
CAS No. |
833485-83-9 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C15H23NO2/c1-5-18-15(17)14(11-16)10-9-13(4)8-6-7-12(2)3/h7,9,14H,5-6,8,10H2,1-4H3 |
InChI Key |
CEEHAWRWTSLYNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C#N |
Origin of Product |
United States |
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